![molecular formula C14H18ClNO3 B14366351 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide CAS No. 90257-34-4](/img/structure/B14366351.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide is an organic compound with a complex structure that includes a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, and a but-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the phenyl ring with the desired substituents (chloro, ethoxy, and methoxymethyl groups).
Formation of the But-2-enamide Moiety: This involves the reaction of the substituted phenyl ring with but-2-enamide under specific conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
N-[3-Chloro-4-ethoxyphenyl]but-2-enamide: Lacks the methoxymethyl group.
N-[3-Chloro-5-(methoxymethyl)phenyl]but-2-enamide: Lacks the ethoxy group.
N-[4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide: Lacks the chloro group.
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide is unique due to the specific combination of substituents on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
90257-34-4 |
|---|---|
Molecular Formula |
C14H18ClNO3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide |
InChI |
InChI=1S/C14H18ClNO3/c1-4-6-13(17)16-11-7-10(9-18-3)14(19-5-2)12(15)8-11/h4,6-8H,5,9H2,1-3H3,(H,16,17) |
InChI Key |
ZYEQWLOBWKIONK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)C=CC)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
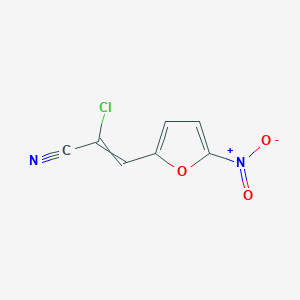
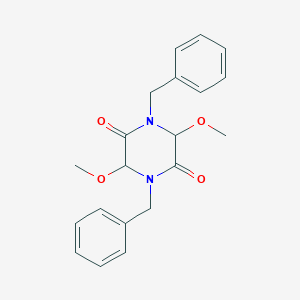
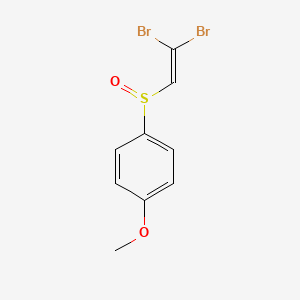
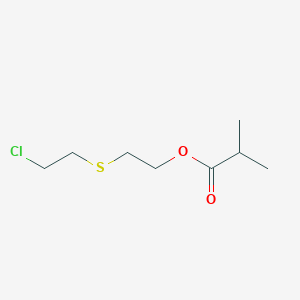

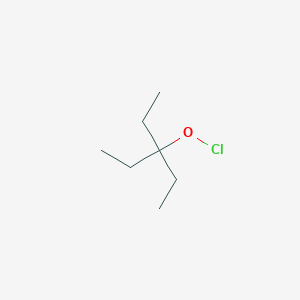
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
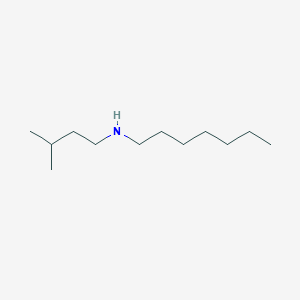
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)
